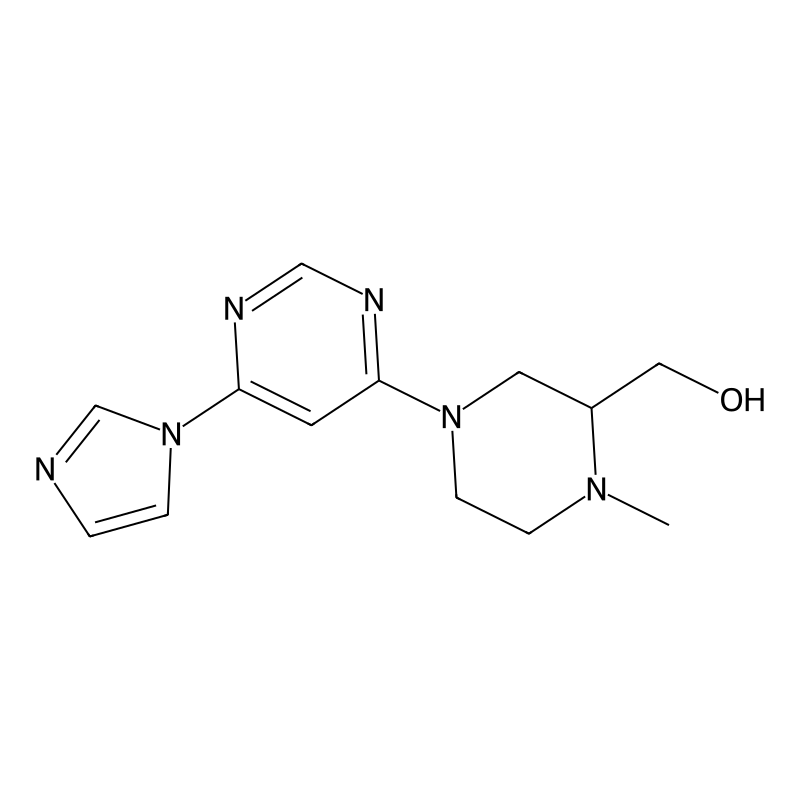

[4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol

Catalog No.

S7673651

CAS No.

M.F

C13H18N6O

M. Wt

274.32 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

[4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C13H18N6O/c1-17-4-5-18(7-11(17)8-20)12-6-13(16-9-15-12)19-3-2-14-10-19/h2-3,6,9-11,20H,4-5,7-8H2,1H3

InChI Key

YEDPFGXBJOUJEX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1CO)C2=NC=NC(=C2)N3C=CN=C3

Canonical SMILES

CN1CCN(CC1CO)C2=NC=NC(=C2)N3C=CN=C3

[4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol is a novel chemical compound that has attracted scientific attention due to its unique chemical structure and potential applications in various fields of research and industry. This paper aims to provide a comprehensive review of [4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol by covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

[4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol, also known as IMPM, is a synthetic compound that consists of a piperazine ring, an imidazole ring, and a pyrimidine ring. It was first synthesized and characterized by a research team at the University of Bristol in 2012. The researchers found that IMPM could inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, which led to further studies on its potential biological properties.

IMPM has a molecular formula of C16H20N6O and a molar mass of 324.37 g/mol. It is a white or off-white crystalline powder that is soluble in water and dimethyl sulfoxide (DMSO). Its melting point is approximately 167-170°C. IMPM has a high purity level of at least 98% according to the manufacturer's specifications.

IMPM can be synthesized through a five-step process that involves the reaction of a piperazine derivative with an imidazole derivative and a pyrimidine derivative. The resulting compound is then further purified through recrystallization and characterization through various chemical and spectroscopic methods.

such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) can be used to identify and quantify IMPM. These methods can also be used to determine the purity and quality of IMPM.

IMPM has shown promising biological properties, particularly in its ability to inhibit the growth of Plasmodium falciparum and other parasitic organisms. It has also been shown to have antibacterial and antifungal properties, as well as potential anticancer and anti-inflammatory properties.

Studies on the toxicity and safety of IMPM in scientific experiments have shown low toxicity levels and no adverse effects on animal models. However, further studies are needed to determine the long-term effects of IMPM on human health.

IMPM has potential applications in various fields of research, including drug discovery, molecular biology, and parasitology. It can be used as a lead compound for the development of new antimalarial, antibacterial, and antifungal drugs. It can also be used as a tool compound for studying biological systems and pathways.

Research on IMPM is still in its early stages, with most studies focused on its biological properties and potential applications in drug discovery. More research is needed to fully understand the chemical and physical properties of IMPM and its potential implications in various fields of research and industry.

IMPM has potential implications in various fields of research and industry, including drug discovery, molecular biology, and biotechnology. Its unique chemical structure and biological properties make it a promising candidate for the development of new drugs and as a tool compound for studying biological systems.

Limitations:

One of the limitations of IMPM is its low solubility, which can hinder its bioavailability and effectiveness as a drug. The high cost of synthesis and the limited availability of IMPM also limit its use in scientific experiments.

Limitations:

One of the limitations of IMPM is its low solubility, which can hinder its bioavailability and effectiveness as a drug. The high cost of synthesis and the limited availability of IMPM also limit its use in scientific experiments.

Future research on IMPM should focus on improving its solubility and bioavailability, as well as further exploring its potential applications in various fields of research and industry. Other future directions include studying its mechanism of action and its interactions with biological systems, developing more efficient synthesis methods, and exploring its potential as a diagnostic tool in medical research.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

274.15420922 g/mol

Monoisotopic Mass

274.15420922 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds